Iodomethyloxirane

Descripción general

Descripción

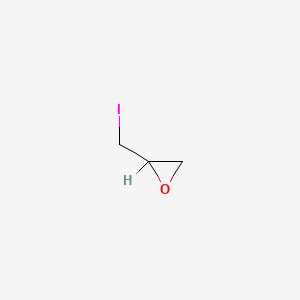

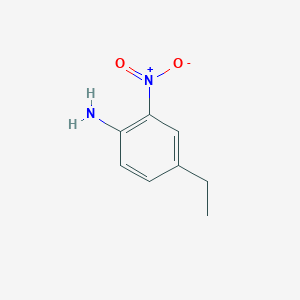

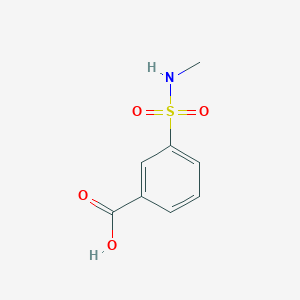

Iodomethyloxirane is an organic compound with the chemical formula CH3IO . It is a colorless liquid with a strong odor, commonly used as an intermediate in chemical synthesis.

Molecular Structure Analysis

The molecular formula of Iodomethyloxirane is C3H5IO . Its average mass is 183.976 Da and its mono-isotopic mass is 183.938507 Da . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

Iodomethyloxirane has a density of 2.2±0.1 g/cm3, a boiling point of 161.0±0.0 °C at 760 mmHg, and a vapor pressure of 3.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.1±3.0 kJ/mol and its flash point is 54.3±19.8 °C . The index of refraction is 1.592 and its molar refractivity is 28.5±0.3 cm3 .Aplicaciones Científicas De Investigación

Ring Expansions of Oxiranes

Oxiranes, including 2-(Iodomethyl)oxirane, are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . These reactions are divided into five sections: insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .

Carbonylation and CO2 Fixation of Oxirane Substrates

The Coates laboratory has reported new mechanistic insights into their successful bimetallic oxirane carbonylation catalyst system . Their proposed mechanistic cycle involves initial coordination of the oxirane lone pair to the aluminum Lewis acid, followed by ring opening of the resultant complex by a cobalt anion .

Atmospheric Pressure Carbonylation

The Coates group demonstrated that by using chromium instead of aluminum with the identical organic ligand framework, the oxirane carbonylation reaction could be accomplished for certain substrates at atmospheric pressure of CO .

Chiral Ligands Impact

The most significant contribution of this study is the impact chiral ligands (L1 and L2) have on the reaction outcome . Using 2-methyl vinyl oxirane as substrate, the authors report high diastereoselectivity and enantioselectivities ranging from low to high .

Rotational Spectroscopy of Isotopic Oxirane

The rotational spectrum of oxirane in a sample of natural isotopic composition has been studied in selected regions between 158 GHz and 1093 GHz . Investigations of the isotopologs with one 13 C or one 18 O were the primary focus .

Safety and Hazards

Propiedades

IUPAC Name |

2-(iodomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIBHMPYXXPGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977958 | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)oxirane | |

CAS RN |

624-57-7 | |

| Record name | Oxirane, (iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] details a novel, mild, one-step method for synthesizing β-iodo epoxides, specifically iodomethyloxirane, from corresponding epoxy-alcohols. This method utilizes a zinc salt-modified Mitsunobu halogenation reaction. [] This is significant because it offers a potentially more efficient and scalable alternative to traditional multi-step synthesis routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)